2-[4-(Aminomethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Aminomethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of phenylpropanoic acid, characterized by the presence of an aminomethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-(Aminomethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation: The alcohol is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4).
Final Product: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and continuous flow processes, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Similar in structure but with a methyl group instead of an aminomethyl group.
2-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of an aminomethyl group.
Uniqueness
2-[4-(Aminomethyl)phenyl]propanoic acid is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
2-[4-(Aminomethyl)phenyl]propanoic acid, a derivative of propanoic acid, has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This compound is structurally related to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and associated with inflammatory responses. Inhibition of these enzymes can lead to reduced inflammation and pain relief.
Key Findings on COX Inhibition
Research indicates that derivatives of 2-arylpropionic acids exhibit varying degrees of COX inhibition. For instance:
- Compounds synthesized from this scaffold demonstrated significant COX-1 and COX-2 inhibition, with some derivatives exhibiting potency comparable to established NSAIDs like ibuprofen and nimesulide .
- A specific derivative, identified as 6l , showed promising dual inhibitory activity against both COX-1 and COX-2 enzymes .
Antimicrobial Activity
In addition to anti-inflammatory effects, this compound has been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess notable antibacterial activity against various microbial strains.
Comparative Antibacterial Efficacy
The antibacterial efficacy of synthesized compounds was assessed against standard antibiotics:
- Compounds 6d , 6h , 6l , and 6m exhibited superior antibacterial activity compared to chloramphenicol, indicating their potential as effective antimicrobial agents .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Synthesis and Evaluation :
- Antimicrobial Activity Assessment :
Research Findings Summary
The following table summarizes the key findings regarding the biological activities of this compound derivatives:
Compound | COX-1 Inhibition | COX-2 Inhibition | Antibacterial Activity |
---|---|---|---|
6d | Moderate | Moderate | High |
6h | High | High | Moderate |
6l | Very High | Very High | Very High |
6m | Moderate | Low | Moderate |
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6,11H2,1H3,(H,12,13) |
InChI Key |
ZHNDASDPZIUJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.